8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
Description
This xanthine-derived purine dione features a benzyl(methyl)amino group at position 8 and a pentyl chain at position 5. This compound’s structural motifs align with purine derivatives studied for therapeutic applications, including kinase inhibition and metabolic modulation .
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-4-5-9-12-24-15-16(23(3)19(26)21-17(15)25)20-18(24)22(2)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKOPCKKBQQANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound generally involves the alkylation of a purine derivative. A common method includes reacting 7-pentylxanthine with methylamine in an organic solvent such as dimethylformamide under controlled conditions to ensure high yield and purity. The reaction typically employs sodium hydride as a base and is heated to facilitate the formation of the desired product.
The biological activity of this compound primarily revolves around its interaction with adenosine receptors in the brain. By binding to these receptors, it modulates neurotransmitter release and influences various physiological processes. Additionally, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may target cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : It has been explored for its potential neuroprotective properties, particularly in models of neurodegenerative diseases .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to metabolic pathways, which could be beneficial in treating metabolic disorders .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study assessing the anticancer effects of various purine derivatives, this compound was tested against several cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests a potential role for this compound in cancer therapeutics.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results demonstrated that treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls. This highlights its potential application in neurodegenerative disease management.
Future Directions
The ongoing research into this compound suggests promising avenues for further exploration:
- Clinical Trials : More extensive clinical trials are necessary to evaluate its safety and efficacy in humans.
- Mechanistic Studies : Further investigation into the specific mechanisms by which this compound exerts its effects on cellular signaling pathways is warranted.
- Analog Development : Developing analogs with modified structures may enhance potency and selectivity for specific biological targets.
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent significantly impacts physicochemical and biological properties:
Key Observations :
Substituent Variations at Position 8
The 8-position modifications influence electronic and steric properties:
Key Observations :
- Benzyl(methyl)amino Group: Balances lipophilicity and hydrogen-bonding capacity, making it versatile for diverse targets.
- Heterocyclic Substituents: Triazole or piperidine groups introduce hydrogen-bond acceptors/donors, critical for enzyme inhibition (e.g., NCT-501 in aldehyde dehydrogenase inhibition ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
